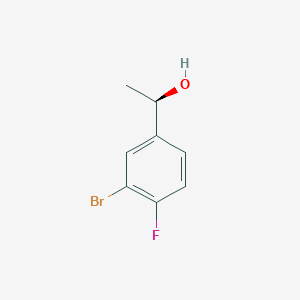

(R)-1-(3-Bromo-4-fluorophenyl)ethanol

Description

Chemical Identity and Nomenclature

This compound belongs to the class of halogenated secondary alcohols and represents a specific enantiomer of the racemic mixture. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, designating the compound as this compound, while alternative names include (R)-3-Bromo-4-fluoro-alpha-methylbenzenemethanol. The Chemical Abstracts Service has assigned this compound the registration number 1212136-05-4, distinguishing it from its racemic counterpart which carries the number 900175-01-1. The PubChem database identifies this compound with the Compound Identifier 25324470, providing a standardized reference for chemical databases and research publications.

The molecular descriptor systems provide additional identification parameters through various encoding methods. The International Chemical Identifier string for this compound reads InChI=1S/C8H8BrFO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5,11H,1H3/t5-/m1/s1, which encodes the complete structural information including stereochemistry. The corresponding InChI Key, TWIOVUXOLMANJU-RXMQYKEDSA-N, serves as a condensed hash representation for database searches and chemical informatics applications. The Simplified Molecular Input Line Entry System representation, CC@@Hc1ccc(F)c(Br)c1, provides a linear notation that explicitly indicates the R-configuration through the @@H designation. These standardized identifiers ensure unambiguous communication within the scientific community and facilitate accurate retrieval of chemical information across diverse platforms and databases.

Structural Characteristics and Stereochemistry

The molecular architecture of this compound exhibits a complex three-dimensional arrangement centered around a chiral carbon atom bearing the hydroxyl functional group. The stereochemical designation R derives from the Cahn-Ingold-Prelog priority rules, where the hydroxyl group, phenyl ring, methyl group, and hydrogen atom are arranged in a specific spatial configuration. The compound maintains a molecular weight of 219.05 grams per mole, reflecting the contribution of the bromine atom (79.90 atomic mass units) and fluorine atom (18.998 atomic mass units) to the overall molecular mass. The electron distribution within the molecule creates distinct regions of electron density, particularly around the electronegative halogen atoms and the oxygen atom of the hydroxyl group.

The halogen substitution pattern significantly influences the electronic properties of the aromatic ring system. The bromine atom at the 3-position introduces substantial steric bulk and serves as an electron-withdrawing group through inductive effects, while the fluorine atom at the 4-position provides strong electron withdrawal through both inductive and resonance mechanisms. This dual halogenation creates an electron-deficient aromatic system that affects both the reactivity and the physical properties of the compound. The hydroxyl group attached to the chiral center can participate in hydrogen bonding interactions, contributing to the compound's solubility characteristics and intermolecular associations. The methyl group provides additional steric bulk around the chiral center, influencing the compound's conformational preferences and its interactions with chiral environments.

Historical Context and Development

The development of this compound emerges from the broader historical context of organofluorine chemistry and asymmetric synthesis methodologies. The systematic investigation of fluorinated aromatic compounds gained momentum during the mid-twentieth century as researchers recognized the unique properties imparted by fluorine substitution in organic molecules. The specific combination of bromine and fluorine substituents reflects the evolution of synthetic strategies aimed at incorporating multiple halogens to fine-tune molecular properties. The emergence of this compound as a research target coincides with advances in stereoselective synthesis techniques that enable the preparation of enantiomerically pure materials.

The pharmaceutical industry's increasing interest in chiral compounds during the late twentieth century provided additional impetus for the development of methods to access enantiomerically pure halogenated alcohols. The recognition that different enantiomers of pharmaceutical compounds can exhibit dramatically different biological activities drove the demand for efficient synthetic routes to chiral building blocks such as this compound. Historical precedent in organofluorine chemistry, particularly the work of early pioneers who demonstrated the synthetic utility of fluorinated intermediates, laid the groundwork for contemporary applications of this compound. The development of reliable synthetic methodologies for accessing this specific stereoisomer represents a convergence of advances in asymmetric catalysis, stereoselective reduction techniques, and halogenation chemistry.

Significance in Organic Chemistry and Research

This compound occupies a position of considerable importance within organic chemistry research due to its utility as a versatile synthetic intermediate. The presence of multiple functional handles, including the hydroxyl group, the bromine substituent, and the fluorine atom, provides numerous opportunities for chemical transformation and elaboration. The bromine atom serves as an excellent leaving group for nucleophilic substitution reactions and as a participant in palladium-catalyzed cross-coupling reactions, enabling the construction of carbon-carbon and carbon-heteroatom bonds. The fluorine substituent imparts unique electronic properties that can modulate the reactivity of adjacent functional groups and influence the compound's interaction with biological targets.

The stereochemical purity of the R-enantiomer makes it particularly valuable for asymmetric synthesis applications where the introduction of defined stereochemistry is crucial. Researchers have utilized similar chiral alcohols as starting materials for the synthesis of more complex molecules, taking advantage of the well-defined stereochemical information already present in the molecule. The compound's structural features make it an excellent substrate for investigating stereoselective transformations and for developing new synthetic methodologies that rely on chiral induction or chiral recognition processes. The combination of aromatic halogenation and chiral alcohol functionality provides a unique platform for studying the interplay between electronic effects and stereochemical constraints in organic reactions.

| Research Application | Significance | Key Features |

|---|---|---|

| Asymmetric Synthesis | Chiral building block | Defined R-configuration |

| Cross-coupling Reactions | Versatile coupling partner | Bromine leaving group |

| Medicinal Chemistry | Pharmaceutical intermediate | Dual halogen substitution |

| Stereochemical Studies | Model compound | Chiral center analysis |

The compound's significance extends into medicinal chemistry research, where halogenated aromatic systems frequently appear in bioactive molecules. The specific substitution pattern of this compound provides researchers with opportunities to explore structure-activity relationships and to investigate how different halogen substituents influence biological activity. The availability of the enantiomerically pure material enables detailed studies of stereochemical effects on molecular recognition and binding affinity. Contemporary research continues to explore new applications for this compound, particularly in the development of novel synthetic transformations that take advantage of its unique combination of functional groups and stereochemical properties.

Properties

IUPAC Name |

(1R)-1-(3-bromo-4-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5,11H,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIOVUXOLMANJU-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=C(C=C1)F)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212136-05-4 | |

| Record name | (1R)-1-(3-Bromo-4-fluorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Alkylation

This method involves the alkylation of phenolic compounds or their derivatives with bromoacetaldehyde in the presence of strong bases such as sodium hydride.

Reaction Scheme:

$$

\text{Phenol derivative} + \text{Bromoacetaldehyde} \xrightarrow[\text{NaH}]{\text{Solvent}} \text{this compound}

$$

- Base: Sodium hydride or potassium carbonate.

- Solvent: DMF or DMSO.

- Temperature: Elevated temperatures (50°C - 100°C).

Yield: This method may yield lower purities and generally results in yields around 60% to 75%.

Reduction of Benzyl Alcohol Derivatives

Another approach includes the reduction of 3-bromo-4-fluorobenzyl alcohol using hydrogenation techniques over palladium or platinum catalysts.

Reaction Scheme:

$$

\text{3-Bromo-4-fluorobenzyl alcohol} \xrightarrow[\text{H}_2]{\text{Pd/C}} \text{this compound}

$$

- Catalyst: Pd/C or PtO_2.

- Pressure: Hydrogen atmosphere.

- Temperature: Room temperature to mild heating.

Yield: Yields can vary widely but are often reported between 50% and 85% depending on catalyst and reaction conditions.

Summary of Preparation Methods

| Method | Key Reactants | Conditions | Typical Yield |

|---|---|---|---|

| Asymmetric Reduction | 1-(3-bromo-4-fluorophenyl)ethanone | LiAlH₄, ether/THF, RT to reflux | 70% - 90% |

| Direct Alkylation | Phenolic compound, bromoacetaldehyde | NaH, DMF/DMSO, elevated temp | 60% - 75% |

| Reduction of Benzyl Alcohol | 3-Bromo-4-fluorobenzyl alcohol | H₂ over Pd/C, room temp | 50% - 85% |

The synthesis of this compound can be effectively achieved through various methods, with asymmetric reduction being the most efficient and widely used approach due to its higher yields and enantioselectivity. Each method presents unique advantages and challenges, making it essential for researchers to select the appropriate synthesis route based on their specific requirements for yield, purity, and scalability. Further studies may focus on optimizing these methods to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Oxidation Reactions

(R)-1-(3-Bromo-4-fluorophenyl)ethanol contains a hydroxyl group (-OH) and aromatic bromine/fluorine substituents, making it reactive under oxidizing conditions. Key findings include:

Substitution Reactions

The bromine and fluorine atoms on the aromatic ring participate in nucleophilic and electrophilic substitutions:

Reduction and Functionalization

The hydroxyl group enables reduction or derivatization:

Stereochemical Stability

The R-configuration at the chiral center influences reactivity:

- Racemization Resistance : Under basic conditions (e.g., NaOH/EtOH), the enantiomeric purity remains >98% due to steric hindrance from the bromine and fluorine substituents .

- Enzymatic Resolution : Lipase-catalyzed kinetic resolution enhances enantiomeric excess (ee >99%) during esterification/hydrolysis .

Mechanistic Insights

Scientific Research Applications

®-1-(3-Bromo-4-fluorophenyl)ethanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(3-Bromo-4-fluorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can lead to changes in biological activity and efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Analysis

The following compounds exhibit structural or functional resemblance to (R)-1-(3-Bromo-4-fluorophenyl)ethanol (Table 1):

Table 1. Key Structural Analogues

Key Observations:

Enantiomeric Pair (R/S) : The (R)- and (S)-enantiomers share identical molecular formulas but differ in spatial configuration. Enantiopure synthesis (e.g., via asymmetric catalysis) is critical for applications requiring stereochemical precision .

Racemic Mixture : The racemic form (CAS: 900175-01-1) lacks enantiomeric distinction, limiting its utility in chiral environments.

Substitution Pattern: The high-similarity compound (CAS: 1428881-22-4) features a phenylmethanol backbone with bromo and fluoro substituents at adjacent positions (2- and 3-positions), altering steric and electronic profiles compared to the 3-bromo-4-fluoro substitution in the target compound .

Functional Group and Reactivity Comparison

- Hydroxyl Group Reactivity: this compound’s hydroxyl group participates in esterification, oxidation, and nucleophilic substitution reactions, akin to other secondary alcohols.

- Halogen Effects: The bromo and fluoro substituents enhance electrophilic aromatic substitution (EAS) reactivity compared to non-halogenated analogues. Fluorine’s electron-withdrawing effect directs EAS to meta/para positions, while bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .

Crystallographic and Analytical Data

For example:

- Example Compound: (2E)-1-(5-Chlorothiophen-2-yl)-3-(3-bromo-4-fluorophenyl)prop-2-en-1-one (CCDC No.: 942742) was crystallized in a 1:1:1 acetone/ethanol/acetonitrile mixture, with a melting point of 144–146°C . Such methods may guide future crystallographic studies of the target compound.

Biological Activity

(R)-1-(3-Bromo-4-fluorophenyl)ethanol, also known as BFE, is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

This compound has the molecular formula C8H8BrF and a CAS number of 1212136-05-4. The synthesis typically involves the bromination and fluorination of phenolic compounds followed by reduction processes to yield the desired alcohol. Various synthetic routes have been explored to optimize yield and purity, often employing chiral catalysts to ensure enantiomeric specificity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. The compound exhibits significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.050 mg/mL |

| Pseudomonas aeruginosa | 0.100 mg/mL |

These results indicate that halogen substituents on the aromatic ring enhance the compound's bioactivity, likely due to increased lipophilicity and altered electronic properties that facilitate membrane penetration and interaction with bacterial targets .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise in anti-inflammatory applications. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect suggests a potential role in treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within microbial cells. The compound is believed to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways through enzyme inhibition.

Proposed Mechanism:

- Cell Membrane Interaction: The lipophilic nature allows it to penetrate bacterial membranes.

- Enzyme Inhibition: It may inhibit enzymes involved in peptidoglycan synthesis, leading to cell lysis.

- Cytokine Modulation: Inhibition of NF-kB signaling pathways reduces inflammation by lowering cytokine production.

Case Study 1: Efficacy Against Resistant Strains

A recent study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a significant reduction in bacterial load in vitro, suggesting potential for development as a therapeutic agent against resistant infections .

Case Study 2: In Vivo Anti-inflammatory Study

In an animal model of acute inflammation, administration of this compound resulted in a marked decrease in paw edema compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells, further supporting its anti-inflammatory properties .

Q & A

Basic Research Question

- Storage : Keep at –20°C under inert gas (Ar/N) to prevent oxidation. Use amber vials to avoid light-induced degradation.

- Handling : Use PPE (gloves, goggles) due to potential irritancy (similar to ’s (R)-1-(4-fluorophenyl)ethanol).

- Waste disposal : Quench with aqueous NaHCO before incineration to neutralize acidic byproducts .

How does this compound compare to its non-halogenated analogs in catalytic applications?

Advanced Research Question

The bromo-fluoro motif enhances Lewis acidity, making it a better ligand for transition metals (e.g., Pd in cross-coupling). Comparative studies with non-halogenated analogs (e.g., (R)-1-phenylethanol) show:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.